2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid
Description
2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid is a non-proteinogenic α-amino acid featuring a sulfide (-S-) linkage between the β-carbon of the alanine backbone and a 4-aminophenyl group. This compound serves as a critical intermediate in synthesizing peptidomimetics and receptor antagonists, leveraging its dual amino functionalities and sulfur-based reactivity . Its structural uniqueness lies in the combination of a sulfanyl group and aromatic amine, enabling diverse chemical modifications and biological interactions.
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-amino-3-(4-aminophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13) |
InChI Key |
MKNUDZLYGPHPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid typically involves the reaction of 4-aminothiophenol with an appropriate α-amino acid derivative under controlled conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired derivative.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties between the target compound and its analogues:
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects : Bromo (electron-withdrawing) and hydroxyl (electron-donating) groups alter aromatic ring reactivity, impacting binding to biological targets .
- Sulfur Oxidation State : Sulfanyl (-S-) groups offer moderate polarity, while sulfonyl (-SO₂-) groups increase acidity and water solubility .
- Biological Relevance : Thiazole-containing analogues exhibit antimycobacterial activity due to heterocyclic rigidity and lipophilicity .
Stereochemical Considerations
- The (R)-configuration in 2-amino-3-(4-aminophenyl)propanoic acid is critical for CGRP receptor binding, while (S)-enantiomers of bromophenyl analogues exhibit reduced activity .
- Thiazole derivatives are synthesized in the (S)-form to mimic natural L-amino acids, optimizing target engagement .
Biological Activity
2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid, also known as a derivative of phenylalanine, has garnered attention in recent years due to its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 200.27 g/mol, exhibits potential applications in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2-amino-3-[(4-aminophenyl)sulfanyl]propanoic acid derivatives. For instance, compounds with similar structures have shown significant activity against a range of multidrug-resistant pathogens. A study demonstrated that derivatives exhibited minimum inhibitory concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with MICs ranging from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for E. faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid | MRSA | 1 - 8 |
| E. faecalis | 0.5 - 2 | |
| Gram-negative bacteria | 8 - 64 | |
| Drug-resistant Candida species | 8 - 64 |
The biological activity of this compound is closely tied to its ability to interact with various biological targets. The proposed mechanisms include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : The presence of the sulfanyl group may enhance the compound's ability to integrate into bacterial membranes, compromising their integrity.
- Interference with Protein Synthesis : Some derivatives may inhibit ribosomal function, thereby blocking protein synthesis in pathogens.
Potential Therapeutic Applications
The unique structure of 2-amino-3-[(4-aminophenyl)sulfanyl]propanoic acid positions it as a candidate for further exploration in therapeutic contexts:
- Pain Management : Research indicates that phenylalanine derivatives can modulate opioid receptors, suggesting potential applications in pain management therapies.
- Antimicrobial Agents : Given its antimicrobial properties, this compound could be developed into new antibiotics targeting resistant strains.
Case Studies and Research Findings
A notable case study explored the efficacy of various derivatives against a panel of clinically relevant pathogens. The study found that modifications to the amino and sulfanyl groups significantly influenced antimicrobial activity. For example, introducing hydrophilic substituents enhanced solubility and bioavailability, leading to improved efficacy against Gram-negative bacteria .
Case Study Summary
Study Title : Efficacy of Amino Acid Derivatives Against Multidrug-Resistant Pathogens
Findings :
- Derivatives exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria.
- Structural modifications led to enhanced potency and selectivity towards specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
